molecular formula C14H16N2O3S B1387355 [4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1048922-37-7

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No. B1387355
CAS RN: 1048922-37-7
M. Wt: 292.36 g/mol
InChI Key: ZBSPEKDOASBHLO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a phenyl group, a thiazole ring, a methylamino group, and an acetic acid group. These functional groups could potentially confer a variety of chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via an ether synthesis reaction, the phenyl group via a Friedel-Crafts alkylation, and the thiazole ring via a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxy group would likely contribute electron density to the molecule, while the phenyl group could participate in pi stacking interactions. The thiazole ring, being aromatic, would contribute to the molecule’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, while the acetic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of hydrophilic and hydrophobic groups in the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk if ingested or inhaled. It would be important to handle such a compound with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and optimizing its synthesis to make it more cost-effective and environmentally friendly .

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-10-6-4-9(5-7-10)13-11(8-12(17)18)20-14(15-2)16-13/h4-7H,3,8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSPEKDOASBHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 3
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
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[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 5
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 6
Reactant of Route 6
[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

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